(S)-(+)-Glycidyl-4-nitrobenzenesulfonate
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Overview
Description
Synthesis Analysis
The synthesis of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate and related compounds involves several steps, including enantiomeric resolution and chemical modification of glycidyl arenesulfonates. Ananth, Chen, and Shum (1995) investigated the melting point phase diagrams of glycidyl tosylate and glycidyl 3-nitrobenzenesulfonate, highlighting the challenges in enriching these compounds enantiomerically through recrystallization due to solid solution behavior and polymorphism (Ananth, Chen, & Shum, 1995).
Molecular Structure Analysis
The molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate is characterized by its epoxy group and a nitrobenzenesulfonate moiety, which confer reactivity and potential for diverse chemical modifications. The detailed structural analysis is essential for understanding its reactivity and applications in synthesis. However, specific studies directly analyzing the molecular structure of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate were not identified in the provided papers, indicating a gap in the direct molecular structure characterization in the literature.
Chemical Reactions and Properties
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, leveraging its epoxy group for ring-opening reactions and its nitro group for further chemical transformations. The synthesis of enantiomers of metoprolol from (S)-(+)-Glycidyl-4-nitrobenzenesulfonate illustrates its utility in producing chiral compounds with high enantiomeric excess, as shown by Murthy and Nelson (1990) (Murthy & Nelson, 1990).
Physical Properties Analysis
The physical properties, such as melting points and polymorphism of glycidyl arenesulfonates, directly influence their enantiomeric enrichment and purity. As discussed by Ananth, Chen, and Shum (1995), these properties are critical for the optical purification of chiral compounds like (S)-(+)-Glycidyl-4-nitrobenzenesulfonate (Ananth, Chen, & Shum, 1995).
Scientific Research Applications
Genotoxicity Studies
- Research Context : The genotoxicity of various epoxides, including (S)-(+)-Glycidyl-4-nitrobenzenesulfonate, was studied to understand their mutagenic effects.
- Findings : The optical isomers of (S)-(+)-Glycidyl-4-nitrobenzenesulfonate and related compounds showed varying degrees of genotoxicity in in vivo and in vitro tests, indicating the compound's relevance in genetic mutation research (Sinsheimer et al., 1993).
Optical Purification
- Research Context : Studies on the optical purification of chiral glycidyl arenesulfonates, including (S)-(+)-Glycidyl-4-nitrobenzenesulfonate.
- Findings : The research indicates the compound's significant solid solution behavior and its impact on enantiomeric enrichment by recrystallization (Ananth et al., 1995).
Chemical Reactions
- Research Context : Investigation of the reaction of Tris(trimethylsilyl) phosphite with epoxides, including (S)-(+)-Glycidyl-4-nitrobenzenesulfonate.
- Findings : The study found that reactions with these compounds could be complex, yielding various products and exhibiting different reaction pathways (Serves et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate | |
CAS RN |
118712-60-0 |
Source
|
Record name | (S)-(+)-Glycidyl-4-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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